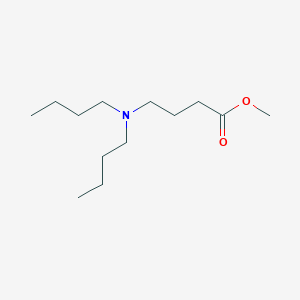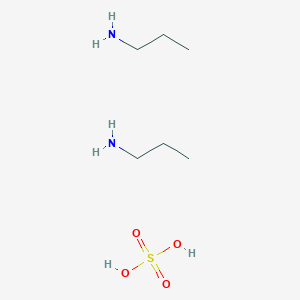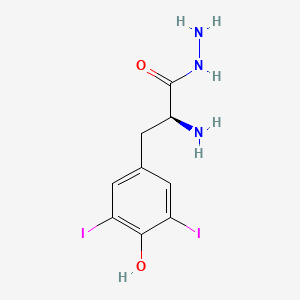![molecular formula C13H12N2O B14452271 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one CAS No. 75074-79-2](/img/no-structure.png)
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process. Additionally, the purification of the compound through crystallization or chromatography is essential to obtain a product of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research has explored its potential as an anticancer agent, antiviral agent, and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer properties.
1,2,3,4-Tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole: Undergoes similar chemical reactions and has comparable biological activities.
Uniqueness
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
| 75074-79-2 | |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1,4-dimethyl-2,5-dihydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C13H12N2O/c1-7-12-11(8(2)14-13(7)16)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3,(H,14,16) |
Clé InChI |
ZOBSFMRRUKDJSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(NC1=O)C)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)






![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

